molecular formula C23H19N3O3S B11427987 (2Z)-2-[2-(allyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[2-(allyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11427987
M. Wt: 417.5 g/mol
InChI Key: SYRQTXAHCWOBDX-ZHZULCJRSA-N
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Description

(2Z)-2-[2-(allyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that combines elements of thiazole, triazine, and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[2-(allyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-(allyloxy)benzaldehyde with 6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under specific conditions to ensure the formation of the desired Z-isomer.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and benzylidene groups.

    Reduction: Reduction reactions can target the double bonds within the structure.

    Substitution: The benzylidene and allyloxy groups can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it may interact with biological targets, offering possibilities for drug development.

Industry: In materials science, the compound’s properties are being investigated for applications in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which (2Z)-2-[2-(allyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its effects is not fully understood. its interactions with molecular targets likely involve binding to specific proteins or enzymes, altering their activity. The pathways involved may include modulation of signal transduction or inhibition of key metabolic processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

(2Z)-6-[(4-methylphenyl)methyl]-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H19N3O3S/c1-3-12-29-19-7-5-4-6-17(19)14-20-22(28)26-23(30-20)24-21(27)18(25-26)13-16-10-8-15(2)9-11-16/h3-11,14H,1,12-13H2,2H3/b20-14-

InChI Key

SYRQTXAHCWOBDX-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=NC2=O

Origin of Product

United States

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